2-Fluoro-5-methylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-methyl-pyrazine is an organic compound with the molecular formula C5H5FN2. It belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the pyrazine ring. Pyrazines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5-methyl-pyrazine typically involves the fluorination of 5-methyl-pyrazine. One common method is the direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of 2-fluoro-5-methyl-pyrazine may involve more scalable processes, such as continuous flow fluorination. This method allows for better control over reaction parameters and can be more efficient for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-5-methyl-pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazine derivative .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-methyl-pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-fluoro-5-methyl-pyrazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their activity. The fluorine atom can enhance the compound’s binding affinity to its target, making it more effective in its intended application .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-5-chloro-pyrazine: Similar structure but with a chlorine atom instead of a methyl group.
2-Fluoro-5-ethyl-pyrazine: Similar structure but with an ethyl group instead of a methyl group.
2-Fluoro-5-methyl-pyrimidine: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
Uniqueness: 2-Fluoro-5-methyl-pyrazine is unique due to the specific positioning of the fluorine and methyl groups on the pyrazine ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C5H5FN2 |
---|---|
Molekulargewicht |
112.10 g/mol |
IUPAC-Name |
2-fluoro-5-methylpyrazine |
InChI |
InChI=1S/C5H5FN2/c1-4-2-8-5(6)3-7-4/h2-3H,1H3 |
InChI-Schlüssel |
FOCFMCMBEIUYHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=N1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.